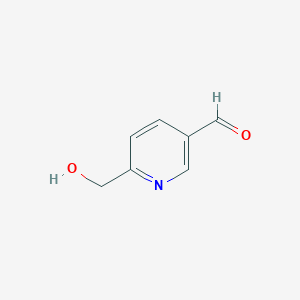

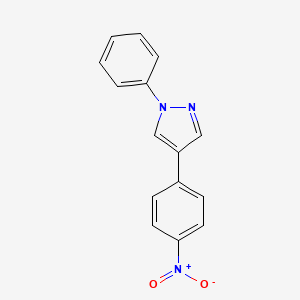

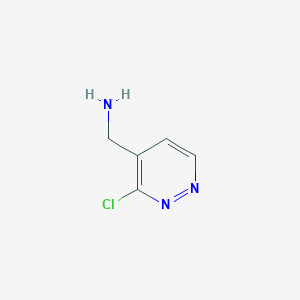

![molecular formula C10H11NO B3346173 2,2-Dimethyl-2H-pyrano[2,3-c]pyridine CAS No. 115344-55-3](/img/structure/B3346173.png)

2,2-Dimethyl-2H-pyrano[2,3-c]pyridine

Overview

Description

2,2-Dimethyl-2H-pyrano[2,3-c]pyridine is a chemical compound . It is a substituted 2,2-dimethyl-2H-1-benzopyran . It is a catalyst of outstanding effectiveness in a variation group-transfer reactions and considered for applications in stereo selective catalysis .

Synthesis Analysis

The synthesis of this compound involves the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives . This process is carried out at room temperature in aqueous ethanol, with photo-excited state functions generated from Na2 eosin Y employed as direct hydrogen atom transfer (HAT) catalysts by visible light mediated in the air atmosphere . Another method involves the use of energy-efficient techniques such as microwave and ultrasound-assisted synthesis .Molecular Structure Analysis

The molecular structure of this compound is complex and involves several stages of reaction . The molecule undergoes an activation photochemically for the formation of a radical intermediate .Chemical Reactions Analysis

This compound is used as an electron-rich diene in sequential Diels−Alder/retro-Diels−Alder (DA/rDA) domino processes to generate aromatic platforms . Different polysubstituted alkyl 2-naphthoates have been synthesized by the DA/rDA reaction of benzynes and 2,2-dimethyl-2H-pyrans .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of electron-withdrawing groups on the phenyl rings . These groups deplete electron density on β-atoms (with respect to the carbonyl groups) of the piperidones, leading to higher yields of the corresponding products with shorter reaction times .Mechanism of Action

Future Directions

The future directions for 2,2-Dimethyl-2H-pyrano[2,3-c]pyridine involve the integration of green methodologies in its synthesis . This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .

Properties

IUPAC Name |

2,2-dimethylpyrano[2,3-c]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-10(2)5-3-8-4-6-11-7-9(8)12-10/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFVZBCXGWAXTMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=NC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60556139 | |

| Record name | 2,2-Dimethyl-2H-pyrano[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115344-55-3 | |

| Record name | 2,2-Dimethyl-2H-pyrano[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

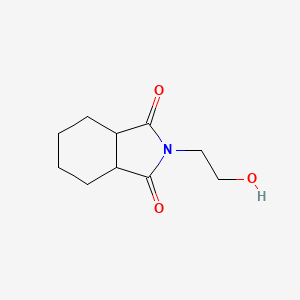

![3-Methoxy-6,7,8,9-tetrahydro-5H-pyridazino[3,4-d]azepine](/img/structure/B3346093.png)

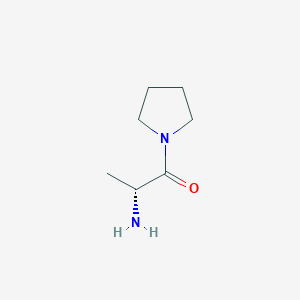

![7a-Propylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one](/img/structure/B3346126.png)

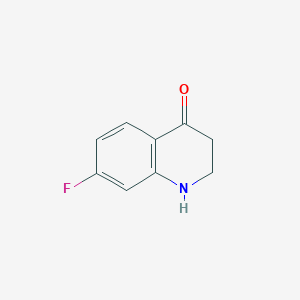

![5-Amino-2-methyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3346143.png)

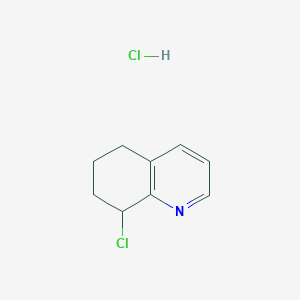

![1-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one](/img/structure/B3346167.png)